molecular formula C18H20N4O B2878702 3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 865658-71-5

3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No. B2878702
CAS RN: 865658-71-5
M. Wt: 308.385
InChI Key: PTZKYSSXHZXQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 5H-Pyrazolo [3,4-b]quinolin-5-one, 1,4,6,7,8,9-hexahydro-3,7,7-trimethyl-4- (4-pyridinyl)-, has a molecular formula of C18H20N4O and a molecular weight of 308.38 .


Synthesis Analysis

A green synthetic protocol has been developed for accessing novel 1H-pyrrole (furan, thiophene)-conjugated 1,4,6,7,8,9-hexahydro-5H-pyrazolo [3,4-b]quinolin-5-one derivatives . This synthesis involves a one-pot three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione (or 5,5-dimethyl­cyclo­hexane-1,3-dione), and 1H-pyrrole-2-carbaldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde) using [BMIM]OH as an ionic liquid medium at 75–80°C for 110–120 minutes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 308.38 . Unfortunately, the specific details such as density, melting point, and boiling point are not available in the search results.

Scientific Research Applications

Pilot Studies and Dietary Assessments

Research has investigated the intake of heterocyclic amines and other xenobiotics derived from food processing, aiming to describe their intake among different populations and identify dietary and lifestyle-related factors. Such studies often employ descriptive cross-sectional designs and use food frequency questionnaires to estimate intake levels based on cooking methods, temperature, and degree of browning. These efforts highlight the importance of understanding xenobiotic exposure from diet in relation to health outcomes like cancer risk (Zapico et al., 2022).

Cancer Research and Mutagenicity Studies

A significant area of research involves studying the mutagenic and carcinogenic potential of HCAs. Investigations have explored the relationship between dietary HCA intake and the risk of various cancers, utilizing epidemiological and case-control studies to elucidate potential risks associated with consumption of meats cooked at high temperatures. Such studies contribute to our understanding of the mechanisms by which HCAs may promote cancer, emphasizing the role of cooking methods and dietary habits in modulating exposure levels and associated health risks (Sinha et al., 2000).

Metabolism and Pharmacokinetics

Another focal area is the metabolism and pharmacokinetics of HCAs, particularly how they are processed in the human body, including activation by cytochrome P450 enzymes and conjugation reactions. These studies are crucial for understanding how HCAs are absorbed, distributed, metabolized, and excreted, as well as how genetic variations in metabolic enzymes may affect individuals' susceptibility to the carcinogenic effects of HCAs. This knowledge can inform dietary recommendations and public health policies aimed at reducing cancer risk (Boobis et al., 1994).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities, given that pyrazolo [3,4-b]quinoline derivatives are known to exhibit significant pharmacological activities . Additionally, the development of more environmentally friendly synthesis methods could be a potential area of future research .

properties

IUPAC Name

3,7,7-trimethyl-4-pyridin-4-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-10-14-15(11-4-6-19-7-5-11)16-12(20-17(14)22-21-10)8-18(2,3)9-13(16)23/h4-7,15H,8-9H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZKYSSXHZXQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.